molecular formula C20H14N2O4 B460781 2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 194282-58-1

2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460781
CAS No.: 194282-58-1
M. Wt: 346.3g/mol
InChI Key: DCECXXVEKNNRNY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-b]pyran-3-carbonitrile family, characterized by a fused bicyclic pyran scaffold with amino, hydroxymethyl, oxo, and nitrile functional groups. The 1-naphthyl substituent at the 4-position distinguishes it from structurally analogous derivatives, conferring unique steric and electronic properties. Such compounds are synthesized via multicomponent reactions involving kojic acid, aldehydes, and malononitrile, as seen in related derivatives . Their biological relevance includes antityrosinase and anticancer activities, driven by interactions with enzymatic active sites or cellular targets .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-naphthalen-1-yl-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-9-15-17(14-7-3-5-11-4-1-2-6-13(11)14)19-18(26-20(15)22)16(24)8-12(10-23)25-19/h1-8,17,23H,10,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCECXXVEKNNRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the amino and hydroxymethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrano[3,2-b]pyran ring can be reduced to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles can be used, depending on the desired substituent, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce a hydroxyl derivative.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrano[3,2-b]pyran derivatives demonstrate significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism typically involves the inhibition of bacterial growth through interference with cellular processes.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases. The presence of hydroxymethyl and carbonitrile groups contributes to its electron-donating ability, enhancing its potential as an antioxidant agent.

Acetylcholinesterase Inhibition

The compound has been identified as a potential acetylcholinesterase inhibitor, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated its ability to inhibit the enzyme effectively, which is vital for increasing acetylcholine levels in the brain.

Multicomponent Reactions

The synthesis of 2-amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can be achieved through multicomponent reactions (MCRs). These reactions are advantageous in organic synthesis as they allow for the rapid assembly of complex molecules from simple starting materials. The application of MCRs facilitates the development of libraries of compounds for biological testing.

Catalysis

The compound serves as a catalyst in various organic reactions, enhancing reaction rates and yields. Its unique structural features make it suitable for catalyzing reactions such as cyclocondensation and Michael additions.

Case Study 1: Synthesis and Antimicrobial Evaluation

A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives based on this compound through a one-pot MCR approach. The resulting compounds were screened for antimicrobial activity against standard bacterial strains using the disc diffusion method. Results indicated that some derivatives exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Case Study 2: Neuroprotective Effects

In another research effort, derivatives were tested for their neuroprotective effects against oxidative stress in neuronal cell cultures. The findings suggested that these compounds could mitigate neuronal damage induced by oxidative agents, supporting their potential use in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s 1-naphthyl group contrasts with substituents in analogs:

  • Phenyl derivatives: Example: 2-Amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6a, ) The benzyloxy-phenyl group enhances solubility via polar ether linkages but lacks the extended π-system of naphthyl.
  • Chlorophenyl derivatives: Example: 6h () with a 4-chlorobenzyloxy group.
  • Heteroaromatic derivatives: Example: 4-(3-Thienyl) analog ().

Key Structural Comparison Table

Compound Substituent at 4-Position Melting Point (°C) Notable Functional Groups
Target Compound 1-Naphthyl Data Unavailable -NH₂, -CH₂OH, -CN, C=O
6a () 4-(Benzyloxy)phenyl 221–224 -OCH₂Ph, -NH₂, -CN
6h () 3-((4-Chlorobenzyl)oxy)phenyl 232–236 -Cl, -OCH₂Ph, -NH₂
10a () 4-(1H-Pyrazol-1-yl)phenyl 223–227 Pyrazole ring, -NH₂, -CN
797028-61-6 () 3-Thienyl Unreported Thiophene, -NH₂, -CN
Physicochemical Properties
  • Melting Points :
    • Naphthyl derivatives are expected to have higher melting points than phenyl analogs due to increased molecular symmetry and packing efficiency. For instance, compound 6k () with a methoxy-substituted phenyl group melts at 234–237°C, while the thienyl analog () lacks reported data but may exhibit lower solubility due to sulfur’s electronic effects.
  • Solubility :
    • The hydroxymethyl (-CH₂OH) and nitrile (-CN) groups enhance water solubility in most derivatives. However, the bulky 1-naphthyl group in the target compound likely reduces aqueous solubility compared to smaller substituents like phenyl or fluorophenyl .

Activity Comparison Table

Compound Biological Activity Key Findings
Target Compound Pending experimental data Hypothesized enhanced DNA binding
6b () Antityrosinase IC₅₀ = 1.2 µM
10a () Anticancer Caspase-3 activation, IC₅₀ = 8 µM
3b () Antimicrobial Moderate activity against S. aureus
Spectroscopic Characteristics
  • IR Spectroscopy :
    • All derivatives show peaks for -NH₂ (~3400 cm⁻¹), -OH (~3300 cm⁻¹), and -CN (~2200 cm⁻¹). The target compound’s naphthyl C-H stretching (~3050 cm⁻¹) would differ from phenyl C-H in 6a .
  • NMR Spectroscopy :
    • The 1-naphthyl protons in the target compound are expected at δ 7.5–8.5 ppm (aromatic), distinct from phenyl protons in 6a (δ 7.20–7.36 ppm) .

Biological Activity

2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, identified by its CAS number 194282-58-1, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H14N2O4
  • Molecular Weight : 346.34 g/mol
  • Purity : >90% .

Synthesis

The compound can be synthesized through a multi-component reaction involving various reagents such as malononitrile and aromatic aldehydes. The synthesis generally yields good results under optimized conditions, highlighting the compound's accessibility for further research .

Antimicrobial Activity

Research indicates that 2-amino derivatives, including this compound, exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against a range of bacteria including Escherichia coli and Staphylococcus aureus. In vitro studies report Minimum Inhibitory Concentrations (MIC) as low as 12.4 μM against these pathogens .

Anticancer Properties

The compound has demonstrated potential anticancer activity. Studies suggest that it may induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways. This mechanism is crucial for cancer cell cycle arrest and subsequent cell death .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds within the same class. They are believed to modulate calcium homeostasis, which is vital in preventing neuronal damage during oxidative stress conditions .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been documented, with some showing greater efficacy than well-known anti-inflammatory agents like curcumin. These properties make them promising candidates for treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Compounds similar to 2-amino derivatives showed MIC values of 12.4 μM against S. aureus and E. coli .
Anticancer Mechanism Induction of apoptosis via tubulin interaction and caspase activation was observed in cancer cell lines .
Neuroprotection Compounds exhibited protective effects against calcium overload in neuroblastoma cells .
Anti-inflammatory Activity Demonstrated superior anti-inflammatory effects compared to curcumin in various assays .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can be attributed to its structural features that allow for interaction with biological targets such as enzymes and receptors involved in disease processes. The presence of the naphthyl group appears to enhance its lipophilicity and biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions (MCRs) using organocatalysts like L-proline or DABCO. Key reactants include acetylene carboxylic acid esters and α,β-unsaturated nitriles. For example, combining 1-naphthol-derived precursors with active methylenenitriles in ethanol under reflux (70–80°C) for 6–8 hours yields the target product. Reaction progress should be monitored via TLC, and purification achieved via recrystallization from ethanol-DMF mixtures .

Q. How should researchers characterize the compound’s structure and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Look for diagnostic signals such as the hydroxymethyl proton (δ 4.55–4.60 ppm, singlet) and naphthyl aromatic protons (δ 7.20–8.02 ppm, multiplet). The nitrile carbon typically appears at δ 108–113 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the presence of NH2 (3400–3330 cm⁻¹), CN (2190–2195 cm⁻¹), and carbonyl (1680–1700 cm⁻¹) groups .
  • Mass Spectrometry : HRMS (ESI) should match the calculated molecular ion ([M+Na]+ expected within ±0.005 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, unexpected splitting in NH2 proton signals may indicate hydrogen bonding with DMSO-d5. To address this:

  • Compare spectra in different solvents (e.g., CDCl3 vs. DMSO-d6) .
  • Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism affecting carbonyl signals) .
  • Use 2D NMR (HSQC, HMBC) to confirm connectivity between the hydroxymethyl group and the pyran ring .

Q. What strategies optimize reaction yields for derivatives with antiproliferative activity?

  • Methodological Answer :

  • Catalyst Screening : Test organobases (e.g., DABCO vs. L-proline) to enhance regioselectivity. DABCO often improves yields in MCRs by stabilizing intermediates .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) may increase reactivity of nitrile groups, while ethanol reduces side reactions .
  • Post-Synthetic Modifications : Introduce substituents at the 6-hydroxymethyl position via Mitsunobu reactions (e.g., using triphenylphosphine and DIAD) to enhance bioactivity .

Q. How should researchers design experiments to study environmental fate or toxicity?

  • Methodological Answer :

  • Environmental Stability : Use OECD 301B guidelines to assess biodegradability in aqueous media. Monitor degradation products via LC-MS/MS .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-hour EC50) and algal growth inhibition assays (72-hour IC50) .
  • Computational Modeling : Apply QSAR models to predict bioaccumulation potential (log Kow) and prioritize lab testing .

Data Analysis and Interpretation

Q. What analytical approaches validate synthetic efficiency in multicomponent reactions?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to track nitrile consumption (peak at ~2200 cm⁻¹) .
  • Yield Optimization : Apply response surface methodology (RSM) with variables like temperature, catalyst loading, and solvent ratio. For example, a central composite design (CCD) can identify optimal conditions (e.g., 75°C, 10 mol% DABCO, ethanol:water 3:1) .
  • Side Product Analysis : Characterize byproducts (e.g., dimeric adducts) via preparative HPLC and assign structures using NOESY correlations .

Q. How can researchers address low reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to detect crystallization endpoints during scale-up .
  • Purification Protocols : Use silica gel chromatography (hexane:ethyl acetate 4:1) for small-scale runs, but switch to flash chromatography with smaller particle sizes (25 µm) for larger batches .
  • Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) to ensure batch consistency .

Theoretical and Mechanistic Considerations

Q. What mechanistic insights explain regioselectivity in pyrano[3,2-b]pyran formation?

  • Methodological Answer :

  • DFT Calculations : Model the transition state to identify favored pathways. The naphthyl group’s steric bulk often directs attack to the less hindered C-4 position .
  • Kinetic Isotope Effects (KIE) : Use deuterated acetylene esters to confirm rate-determining steps (e.g., KIE >1 indicates proton transfer is critical) .

Q. How can researchers link the compound’s electronic properties to bioactivity?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox activity. A narrow gap (<3 eV) correlates with antiproliferative effects in quinoline derivatives .
  • Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina. The nitrile group’s electron-withdrawing nature enhances π-π stacking with DNA bases .

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